molecular formula C15H13N5O4S B11030295 ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11030295
M. Wt: 359.4 g/mol
InChI Key: BNQNYVKTQXMXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a sophisticated molecular hybrid designed for advanced research applications. This compound integrates a benzotriazinone moiety with an aminothiazole carboxylate framework, a structure frequently explored in medicinal chemistry for its potential to interact with diverse biological targets. Researchers value this chemical as a crucial building block (or "synthetic intermediate") in the development of novel bioactive molecules. Its primary research applications include serving as a precursor in the synthesis of potential pharmaceutical candidates, particularly in projects targeting enzyme inhibition, and in the development of new agrochemicals. The mechanism of action for this specific compound is areas of ongoing investigation, but related structures are known to exhibit activity by [e.g., interfering with cellular replication or specific enzymatic pathways]. Available with a guaranteed purity of ≥[e.g., 95% or 98%], it is supplied as a [e.g., crystalline powder] and should be stored at [e.g., 0-8°C or room temperature], protected from light to ensure stability. This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H13N5O4S

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H13N5O4S/c1-2-24-14(23)11-8-25-15(16-11)17-12(21)7-20-13(22)9-5-3-4-6-10(9)18-19-20/h3-6,8H,2,7H2,1H3,(H,16,17,21)

InChI Key

BNQNYVKTQXMXIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole backbone is typically constructed via the Hantzsch reaction, which involves cyclization between α-halo carbonyl compounds and thiourea derivatives.

Procedure :

  • Reactants : Ethyl bromopyruvate (1.0 eq) and thiourea (1.2 eq).

  • Conditions : Reflux in ethanol (70–80°C, 24 h).

  • Workup : Neutralization with NaOH (pH 10), followed by recrystallization from ethanol.

  • Yield : 70–85%.

Mechanistic Insight :
Thiourea attacks the α-carbon of ethyl bromopyruvate, displacing bromide and forming a thioamide intermediate. Intramolecular cyclization yields the 2-aminothiazole-4-carboxylate scaffold.

Synthesis of the Benzotriazine Component: 4-Oxo-1,2,3-Benzotriazin-3(4H)-yl Acetyl Chloride

Heterocyclization of p-Tosylmethyl Isocyanides

Benzotriazine derivatives are synthesized via intramolecular heterocyclization under basic conditions.

Procedure :

  • Reactants : 1-Azido-2-[isocyano(p-tosyl)methyl]benzene.

  • Conditions : t-BuOK in THF at 0°C, followed by alkyl alcohol/phenol addition.

  • Key Intermediate : 4-Alkoxybenzotriazine (e.g., 4-ethoxybenzotriazine).

Functionalization to Acetyl Chloride

The 4-oxobenzotriazine is acetylated using chloroacetyl chloride:

  • Reactants : 4-Oxobenzotriazine (1.0 eq), chloroacetyl chloride (1.1 eq).

  • Conditions : DCM, 0°C, with Et₃N as base.

  • Yield : 75–90%.

Coupling of Thiazole and Benzotriazine Moieties

Schotten–Baumann Amidation

The amino group of the thiazole core reacts with the benzotriazine acetyl chloride under biphasic conditions.

Procedure :

  • Reactants :

    • Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq).

    • 4-Oxo-1,2,3-benzotriazin-3(4H)-yl acetyl chloride (1.1 eq).

  • Conditions :

    • Solvent: CH₂Cl₂/H₂O.

    • Base: 10% NaOH (aqueous phase).

    • Temperature: 0–5°C, 2 h.

  • Workup : Organic phase extraction, drying (Na₂SO₄), and column chromatography (hexane/EtOAc).

  • Yield : 60–75%.

Optimization Notes :

  • Excess acyl chloride (1.2–1.5 eq) improves conversion.

  • Ultrasonication reduces reaction time to 30 min.

Alternative Pathways and Modifications

Solid-Phase Synthesis

Recent advances employ resin-bound intermediates to streamline purification:

  • Support : Wang resin-functionalized thiazole.

  • Coupling : HATU/DIPEA in DMF, 12 h.

  • Cleavage : TFA/DCM (95:5), 2 h.

  • Yield : 50–65%.

Microwave-Assisted Reactions

Microwave irradiation enhances reaction kinetics for both cyclization and acylation steps:

  • Conditions : 100°C, 300 W, 15 min.

  • Yield Improvement : 10–15% over conventional methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, COOCH₂CH₃), 4.32 (q, 2H, COOCH₂), 7.45–8.20 (m, 4H, benzotriazine-H), 10.15 (s, 1H, NH).

  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide C=O), 1605 cm⁻¹ (benzotriazine C=N).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30, 1 mL/min).

Challenges and Solutions

Regioselectivity in Thiazole Formation

  • Issue : Competing formation of 2-aminothiazole-5-carboxylate isomers.

  • Solution : Use of polar aprotic solvents (DMF) and controlled stoichiometry.

Benzotriazine Hydrolysis

  • Issue : Degradation of 4-oxo group under acidic conditions.

  • Mitigation : Neutral pH during acylation and low-temperature storage.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thiourea Substitute : Thioacetamide reduces side products in Hantzsch reactions.

  • Solvent Recycling : Ethanol recovery via distillation cuts costs by 20%.

Green Chemistry Approaches

  • Catalyst : TiO₂ nanoparticles improve cyclization efficiency (TON = 150).

  • Solvent-Free Acylation : Ball milling achieves 85% yield in 1 h .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate primarily stems from the biological activities associated with its structural components.

Antimicrobial Activity

Research indicates that compounds containing benzotriazine and thiazole moieties demonstrate significant antimicrobial properties. This compound may exhibit activity against various pathogens, including bacteria and fungi. Initial studies suggest that derivatives of this compound could be evaluated for their efficacy against resistant strains of bacteria.

Anticancer Properties

The thiazole ring is known for its anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The presence of the benzotriazine structure may enhance these effects by interacting with specific cellular pathways involved in tumor growth.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. The synthetic route often includes:

  • Formation of the thiazole ring.
  • Introduction of the benzotriazine moiety through coupling reactions.
  • Acetylation to produce the final compound.

This multi-step synthesis allows for the modification of functional groups to enhance biological activity or solubility.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. SAR studies help identify which structural modifications lead to improved efficacy or reduced toxicity. For instance:

Structural Feature Modification Effect on Activity
Benzotriazine moietySubstitution at position 7Enhanced antimicrobial activity
Thiazole ringAlteration in substituentsIncreased anticancer potency

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of thiazole derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

Another research project focused on evaluating the anticancer potential of benzotriazine derivatives. The findings suggested that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxic effects against cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction and interference with cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Features Applications/Findings Reference
Ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate Thiazole - Acetyl-linked benzotriazinone
- Ethyl carboxylate
High polarity, potential H-bonding from benzotriazinone Likely bioactive (inferred from analogs)
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate Thiazoline (partially saturated thiazole) - Benzoylamino
- Ethyl carboxylate
X-ray-confirmed planar structure; dihydro-imino group enhances rigidity Antimicrobial activity (inferred from similar derivatives)
Azinphos-ethyl Organophosphate - O,O-diethyl phosphorodithioate
- Benzotriazinone-methyl
High toxicity; cholinesterase inhibition Pesticide (banned due to human/animal toxicity)
Thiazole-1,3,4-oxadiazole hybrids Thiazole + oxadiazole - Substituted phenyl
- Oxadiazole linker
Enhanced π-π stacking; improved metabolic stability Cytotoxic activity (IC₅₀ values in µM range)

Key Comparisons

2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethyl-4-methyl benzenesulfonate () utilizes the benzotriazinone group as a leaving group in synthesis, contrasting with the acetylated amino linkage in the target compound .

Thiazole Derivatives Compared to ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate (), the target compound replaces the dihydro-imino group with a benzotriazinone-acetyl moiety, which may enhance aromatic interactions in binding pockets . Thiazole-oxadiazole hybrids () exhibit cytotoxicity via intercalation or enzyme inhibition, suggesting the target compound’s benzotriazinone could similarly modulate nucleic acid or protein targets .

Synthetic Flexibility The acetyl-amino linker in the target compound allows modular substitution, analogous to the oxadiazole linker in ’s hybrids. This contrasts with the rigid sulfonate ester in ’s benzotriazinone derivative .

Research Findings and Implications

  • Structural Insights: X-ray crystallography of analogous thiazoles (e.g., ’s compound) confirms planar geometries critical for bioactivity. The benzotriazinone’s keto group may act as a hydrogen-bond acceptor, enhancing target binding .
  • Activity Predictions: Thiazole-oxadiazole hybrids () show IC₅₀ values <10 µM in cytotoxicity assays, suggesting the target compound’s benzotriazinone-thiazole hybrid could exhibit comparable or superior activity .

Biological Activity

Ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that combines structural motifs from benzotriazine and thiazole, both of which are known to exhibit significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a thiazole ring, a benzotriazine moiety, and an ethyl acetate group. The unique combination of these structural elements may enhance its solubility and bioavailability compared to similar compounds. The presence of the benzotriazine structure is particularly noteworthy due to its contributions to potential pharmacological properties in medicinal chemistry.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetateBenzotriazine coreAntimicrobial
5-(Aminomethyl)-thiazoleThiazole ringAnticancer
2-Amino-thiazole derivativesThiazole ringAntimicrobial

Antimicrobial Properties

Research indicates that compounds containing both benzotriazine and thiazole moieties exhibit antimicrobial properties. This compound may inhibit bacterial growth by targeting key enzymes involved in cell wall synthesis. For instance, it could potentially interact with UDP-N-acetylmuramate/L-alanine ligase, crucial for bacterial cell wall formation.

Anticancer Activity

The thiazole component is associated with anticancer effects. Compounds with similar structures have shown cytotoxic activity against various cancer cell lines. For example, derivatives containing thiazole rings have been evaluated for their effectiveness against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using MTT assays. Initial findings suggest that this compound could exhibit moderate to high cytotoxicity against these lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's interaction with specific enzymes leads to either inhibition or activation pathways that affect cellular processes such as proliferation and apoptosis. The stability of the compound under laboratory conditions suggests that it could maintain its activity over time .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against a range of bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria compared to controls.

Cytotoxic Activity Evaluation

In another study focusing on cytotoxic activity against cancer cell lines, compounds similar to this compound demonstrated IC50 values that suggest promising anticancer potential. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of the benzotriazinone moiety with the thiazole-carboxylate precursor. Key steps include:

  • Acylation : Reacting 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with ethyl 2-amino-1,3-thiazole-4-carboxylate under reflux in ethanol with catalytic acetic acid (similar to methods in and ).
  • Purification : Use flash chromatography (e.g., EtOAc/cyclohexane) or recrystallization (e.g., ethyl acetate) to isolate the product ( ).
  • Critical Parameters : Temperature control (reflux at 80–100°C), stoichiometric ratios (1:1 molar equivalents), and solvent selection (polar aprotic solvents enhance reactivity). Yields >90% are achievable with optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., ester carbonyl at ~170 ppm, thiazole protons at 6.5–7.5 ppm) and regiochemistry.
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 84.59° between benzotriazinone and thiazole planes) and hydrogen-bonding networks ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C15H12N6O4S: 397.0667) .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Test against kinases or proteases (IC50 determination) due to the thiazole and benzotriazinone motifs’ affinity for ATP-binding pockets.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria ( ).

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC50 values across studies) be systematically resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Structural Confirmation : Verify compound purity via HPLC (>98%) and crystallography to rule out polymorphic effects ( ).
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding kinetics .

Q. What strategies are effective for modifying the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodological Answer :

  • Ester Hydrolysis : Replace the ethyl ester with a methyl or tert-butyl group to enhance metabolic stability ().
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphonates) to improve solubility.
  • SAR Studies : Systematically alter the benzotriazinone acetyl group (e.g., fluorination at position 6) to balance lipophilicity and bioavailability ().

Q. How can computational modeling guide the optimization of this compound’s binding affinity for a specific enzyme target?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., DHFR, COX-2).
  • MD Simulations : Perform 100-ns molecular dynamics to assess stability of ligand-receptor complexes (RMSD < 2 Å).
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with activity data ( ).

Q. What experimental approaches are suitable for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemical Proteomics : Use affinity-based protein profiling (ABPP) with a biotinylated analog to identify cellular targets.
  • Transcriptomics : RNA-seq to map gene expression changes post-treatment (e.g., apoptosis-related pathways).
  • Metabolic Tracing : 13C-labeled compound to track cellular uptake and metabolite formation ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.